(E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H16ClN7O2 and its molecular weight is 421.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(4-chlorophenyl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acrylamide is a novel chemical entity that incorporates multiple pharmacologically relevant scaffolds: the oxadiazole , triazole , and acrylamide moieties. This structure suggests potential biological activity, particularly in the fields of oncology and antimicrobial research.
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds containing the 1,2,4-oxadiazole scaffold. These compounds have been shown to exhibit a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
- Mechanism of Action : The oxadiazole derivatives often exert their anticancer effects through various mechanisms such as:
-
Case Studies :
- A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HCT-116), with IC50 values indicating potent activity. For instance, certain derivatives showed IC50 values as low as 0.48 µM against MCF-7 cells .
- Molecular docking studies indicated strong interactions between oxadiazole derivatives and target proteins, suggesting a rational basis for their design as anticancer agents .
Antimicrobial Activity
Compounds with the oxadiazole structure have also been investigated for their antimicrobial properties:
- Research has shown that some synthesized oxadiazole derivatives possess good inhibitory activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings support the potential use of oxadiazoles in treating infections caused by resistant bacterial strains .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been crucial for enhancing biological activity. Modifications to the oxadiazole core can significantly influence potency and selectivity against different biological targets .
Data Summary Table
The following table summarizes key findings regarding the biological activity of selected derivatives related to the compound :
Compound | Target Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Derivative A | MCF-7 | 0.48 | Apoptosis induction |
Derivative B | HCT-116 | 0.78 | Enzyme inhibition |
Derivative C | E. coli | 10.5 | Antimicrobial action |
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN7O2/c21-16-6-3-14(4-7-16)5-8-18(29)23-10-11-28-13-17(25-27-28)20-24-19(26-30-20)15-2-1-9-22-12-15/h1-9,12-13H,10-11H2,(H,23,29)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGOELCFFFUCDJ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。